Butane-1,3-diyl bis(chloroacetate)
Description
Butane-1,3-diyl bis(chloroacetate) (molecular formula: C₈H₁₂Cl₂O₄) is a chlorinated ester derivative of butane, featuring chloroacetate groups at the 1,3-positions of the butane backbone. The compound’s reactivity and applications are likely influenced by the proximity of its ester groups and the electron-withdrawing effects of chlorine atoms, which may enhance its stability or alter its solubility compared to non-chlorinated analogs .
Properties
CAS No. |
49557-83-7 |
|---|---|
Molecular Formula |
C8H12Cl2O4 |
Molecular Weight |
243.08 g/mol |
IUPAC Name |
3-(2-chloroacetyl)oxybutyl 2-chloroacetate |
InChI |
InChI=1S/C8H12Cl2O4/c1-6(14-8(12)5-10)2-3-13-7(11)4-9/h6H,2-5H2,1H3 |
InChI Key |
GSFAEEANSDJOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)CCl)OC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,3-diyl bis(chloroacetate) typically involves the reaction of butane-1,3-diol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
Butane-1,3-diol+2Chloroacetyl chloride→Butane-1,3-diyl bis(chloroacetate)+2HCl
Industrial Production Methods
On an industrial scale, the production of butane-1,3-diyl bis(chloroacetate) can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butane-1,3-diyl bis(chloroacetate) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetate groups can be replaced by other nucleophiles, such as amines or alcohols, to form new esters or amides.
Hydrolysis: In the presence of water or aqueous base, the chloroacetate groups can be hydrolyzed to form butane-1,3-diol and chloroacetic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium carbonate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution: New esters or amides
Hydrolysis: Butane-1,3-diol and chloroacetic acid
Reduction: Butane-1,3-diol
Scientific Research Applications
Butane-1,3-diyl bis(chloroacetate) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It can be used in the preparation of polymers and resins with specific properties.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of butane-1,3-diyl bis(chloroacetate) involves the reactivity of its chloroacetate groups. These groups can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is exploited in various chemical transformations to introduce new functional groups into molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomerism: Butane-1,3-diyl vs. Butane-1,4-diyl bis(chloroacetate)
The 1,4-isomer (C₈H₁₂Cl₂O₄) exhibits a tgt-gt conformation in its butane backbone, with chloroacetate groups adopting a cis configuration around the carbonyl oxygen. This arrangement facilitates intermolecular C–H···O hydrogen bonding, stabilizing its crystal lattice .
Table 1: Structural and Physical Properties of Butane-Based Bis(chloroacetate) Derivatives
| Compound | Substituent Position | Key Structural Features | Hydrogen Bonding Network | Melting Point (Estimated) |
|---|---|---|---|---|
| Butane-1,3-diyl bis(chloroacetate) | 1,3 | Compact backbone; closer ester groups | Limited due to steric hindrance | Higher than 1,4-isomer* |
| Butane-1,4-diyl bis(chloroacetate) | 1,4 | Extended tgt-gt conformation; cis esters | Robust C–H···O interactions | Lower than 1,3-isomer* |
*Direct data unavailable; inferred from structural comparisons .
Halogen Substitution: Chloro vs. Bromo Derivatives
Brominated derivatives often exhibit higher melting points and reduced solubility in polar solvents compared to chlorinated counterparts .
Functional Group Variations: Esters vs. Amides
Butane-1,4-diyl bis(chloroacetate) (ester) and N,N'-butane-1,4-diyl bis(bromoacetamide) (amide) demonstrate how functional groups influence properties:
Research Findings and Implications
Crystallographic Behavior
The 1,4-isomer forms a stable crystal lattice via C–H···O interactions involving four neighboring molecules, a feature less probable in the 1,3-isomer due to steric constraints . This difference could impact applications in materials science, where crystal packing influences mechanical properties.
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